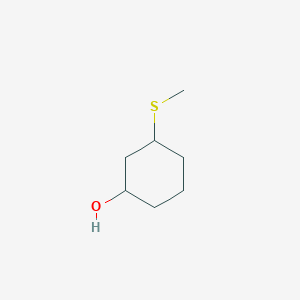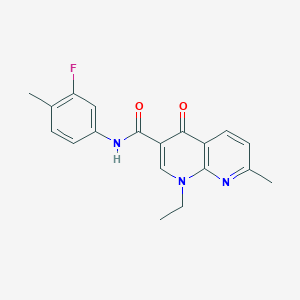
3-(Methylsulfanyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)cyclohexan-1-ol is a chemical compound with the CAS Number: 51755-67-0. It has a molecular weight of 146.25 and its IUPAC name is 3-(methylthio)cyclohexan-1-ol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(Methylsulfanyl)cyclohexan-1-ol is1S/C7H14OS/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-(Methylsulfanyl)cyclohexan-1-ol is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and vapor pressure were not found in the retrieved data.Scientific Research Applications
Stereoselective Synthesis and Molecular Interactions
A significant application of sulfanyl compounds involves their use in stereoselective synthesis processes. For instance, the synthesis of oxetanes from diols, including those bearing sulfanyl groups, demonstrates the utility of sulfanyl compounds in generating cyclic structures with potential applications in pharmaceuticals and material science. This process, explored through the Mitsunobu reaction, highlights the versatility of sulfanyl-functionalized compounds in organic synthesis (Christlieb et al., 2001).
Role in Flavor and Fragrance Chemistry
Research on sulfanyl compounds in hop (Humulus lupulus L.) underlines their significance in flavor and fragrance chemistry. The identification of cysteine and glutathione conjugates of sulfanyl alcohols in hop varieties suggests a critical role in the flavor profile of beers and other hop-derived products. This finding opens avenues for the biotechnological and chemical manipulation of flavor compounds in food and beverages (Chenot, Robiette, & Collin, 2019).
Catalytic Systems and Chemical Reactions
Sulfanyl-functionalized cyclohexanols also find applications in catalysis and chemical transformations. A study demonstrated the use of cis-1,2-cyclohexanediol, a compound structurally related to sulfanyl cyclohexanols, in creating an active Cu-catalytic system for synthesizing aryl, heteroaryl, and vinyl sulfides. This catalytic system showcases the potential of sulfanyl cyclohexanols in facilitating diverse chemical reactions, including cross-coupling processes that are foundational in creating complex molecular architectures (Kabir et al., 2010).
Advanced Materials and Nanotechnology
The exploration of sulfanyl compounds in materials science, particularly in the development of nanoparticles and advanced materials, indicates their broad applicability. Starch nanoparticles prepared in an ionic liquid-based microemulsion system illustrate the role of sulfanyl compounds in synthesizing novel materials with potential applications in drug delivery and biotechnology (Wang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methylsulfanylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLWDNWYHGCEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2579634.png)

![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)
![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)